Cas no 876-27-7 (4-Chlorophenyl acetate)

4-Chlorophenyl acetate is a chemical compound with the molecular formula C₈H₇ClO₂, commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its key advantages include high reactivity as an acetylating agent, making it valuable for introducing the 4-chlorophenyl moiety into target molecules. The compound exhibits good stability under standard storage conditions and is soluble in common organic solvents, facilitating its use in various reaction conditions. Its well-defined structure and purity make it suitable for precise synthetic applications, particularly in the production of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Proper handling and storage are recommended to maintain its integrity.
4-Chlorophenyl acetate structure
4-Chlorophenyl acetate structure
Product Name:4-Chlorophenyl acetate
CAS No:876-27-7
MF:C8H7ClO2
MW:170.59298157692
MDL:MFCD00623648
CID:723947
PubChem ID:13410
Update Time:2025-06-13

4-Chlorophenyl acetate Chemical and Physical Properties

Names and Identifiers

    • 4-Chlorophenyl acetate
    • (4-chlorophenyl) acetate
    • Acetic acid, 4-chlorophenyl ester
    • 4-Chlorophenol Acetate
    • 4-Cl-C6H4OAc
    • 4-Monochlorophenol acetate
    • Acetic acid,p-chlorophenyl ester
    • p-Acetoxychlorobenzene
    • p-Chlorophenylacetate
    • p-ClC6H4OAc
    • Phenol,p-chloro-,acetate
    • Acetic acid, p-chlorophenyl ester (7CI, 8CI)
    • Phenol, p-chloro-, acetate (6CI)
    • 1-Acetoxy-4-chlorobenzene
    • 4-Acetoxychlorobenzene
    • 4-Acetoxyphenyl chloride
    • NSC 48669
    • p-Chlorophenyl acetate
    • FS-4498
    • SCHEMBL76135
    • Chlorophenyl acetate, p-
    • Acetic acid, 4-chlorophenyl ester (9CI)
    • Acetic acid, p-chlorophenyl ester
    • 257V876587
    • 4-Chlorobenzeneacetate
    • 4-06-00-00839 (Beilstein Handbook Reference)
    • CS-0197466
    • CHEMBL449814
    • NSC48669
    • AI3-17300
    • 4-Chlorophenyl Ester Acetic Acid
    • AB06566
    • MFCD00623648
    • NSC-48669
    • BRN 1909058
    • DTXCID40158993
    • Phenol, p-chloro-, acetate
    • WLN: GR DOV1
    • p-Chlorfenylester kyseliny octove
    • p-Chlorfenylester kyseliny octove [Czech]
    • A51155
    • UNII-257V876587
    • (p-chlorophenyl)acetate
    • AKOS006241574
    • Q63409262
    • 876-27-7
    • DTXSID80236502
    • MDL: MFCD00623648
    • Inchi: 1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
    • InChI Key: KEUPLGRNURQXAR-UHFFFAOYSA-N
    • SMILES: O=C(C)OC1C=CC(Cl)=CC=1

Computed Properties

  • Exact Mass: 170.01300
  • Monoisotopic Mass: 170.013
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 26.3A^2

Experimental Properties

  • Density: 1.227
  • Boiling Point: 231.6°Cat760mmHg
  • Flash Point: 106.3°C
  • Refractive Index: 1.523
  • PSA: 26.30000
  • LogP: 2.26530

4-Chlorophenyl acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

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4-Chlorophenyl acetate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, (dichlorostannate)octatetraconta-μ-oxotetra-μ6-… Solvents: Acetonitrile ;  6 min, rt
Reference
New porphyrin-polyoxometalate hybrid materials: synthesis, characterization and investigation of catalytic activity in acetylation reactions
Araghi, Mehdi; et al, Dalton Transactions, 2012, 41(38), 11745-11752

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Reference
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

Production Method 3

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 5 h, rt
Reference
Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates
Kurma, Siva Hariprasad; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16),

Production Method 4

Reaction Conditions
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Catalysts: Palladium diacetate Solvents: Acetic acid ;  17 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Palladium-Catalyzed Desilylative Acyloxylation of Silicon-Carbon Bonds on (Trimethylsilyl)arenes: Synthesis of Phenol Derivatives from Trimethylsilylarenes
Gondo, Keisuke; et al, Organic Letters, 2015, 17(19), 4778-4781

Production Method 5

Reaction Conditions
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
Reference
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

Production Method 6

Reaction Conditions
1.1 Catalysts: Dabco ;  10 min, 70 °C → 140 °C
Reference
The first vinyl acetate mediated organocatalytic transesterification of phenols: a step towards sustainability
Kumar, Manoj; et al, New Journal of Chemistry, 2015, 39(11), 8329-8336

Production Method 7

Reaction Conditions
1.1 Reagents: Phosphoroperoxoic acid Solvents: Acetonitrile ;  30 °C
Reference
Monoperoxyphosphoric acid
Rao, A. Somasekar; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Production Method 8

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Cuprous chloride Solvents: Acetonitrile ;  3 h, 80 °C
Reference
Copper-Catalyzed Chlorination of Functionalized Arylboronic Acids
Wu, Hong; et al, Organic Letters, 2010, 12(6), 1192-1195

Production Method 9

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  35 min, rt
Reference
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

Production Method 10

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide ;  24 h, rt → 90 °C
Reference
Copper Catalyzed sp3 C-H Etherification with Acyl Protected Phenols
Salvador, Tolani K.; et al, Journal of the American Chemical Society, 2016, 138(51), 16580-16583

Production Method 11

Reaction Conditions
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.4 h, reflux
Reference
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

Production Method 12

Reaction Conditions
1.1 Catalysts: (OC-6-13)-[[2,2′-[1,2-Phenylenebis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2… Solvents: Dichloromethane ;  1 min, rt
Reference
Electron-deficient [TiIV(salophen)(OTf)2]: A new and highly efficient catalyst for the acetylation of alcohols and phenols with acetic anhydride
Yadegari, Maryam; et al, Polyhedron, 2011, 30(13), 2237-2243

Production Method 13

Reaction Conditions
1.1 Catalysts: (OC-6-12)-[[4,4′,4′′,4′′′-(21H,23H-Porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN… (supported on chloromethylated polystyrene) Solvents: Acetonitrile ;  8 min, rt
Reference
Polystyrene-bound electron-deficient tin(IV) porphyrin: A new, highly efficient, robust and reusable catalyst for acetylation of alcohols and phenols with acetic anhydride
Moghadam, Majid; et al, Comptes Rendus Chimie, 2011, 14(12), 1080-1087

Production Method 14

Reaction Conditions
1.1 Catalysts: Titania ;  5 min, 25 °C
Reference
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

Production Method 15

Reaction Conditions
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  12 h, rt
Reference
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; et al, Synthetic Communications, 2008, 38(12), 2037-2042

Production Method 16

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Hydrogen peroxide ;  30 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Production Method 17

Reaction Conditions
1.1 Reagents: Tetraethylammonium chloride ,  Boron trifluoride etherate Catalysts: Cuprous chloride ,  1-Propanaminium, N,N,N-triethyl-, chloride (1:1) (silica supported) Solvents: Acetonitrile ;  10 min, 0 °C
1.2 Reagents: tert-Butyl nitrite Solvents: Acetonitrile ;  1 h, 20 °C
Reference
Highly efficient Sandmeyer reaction on immobilized CuI/CuII-based catalysts
Tarkhanova, Irina G.; et al, Mendeleev Communications, 2018, 28(3), 261-263

Production Method 18

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper chloride complex) Solvents: Acetonitrile ;  12 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; et al, RSC Advances, 2017, 7(2), 764-770

Production Method 19

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Toluene ;  12 h, reflux
Reference
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

Production Method 20

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Anisole ;  12 h, 110 °C
Reference
Environmentally benign decarboxylative N-, O-, and S-acetylations and acylations
Ghosh, Santanu; et al, Green Chemistry, 2020, 22(24), 8721-8727

Production Method 21

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  4 h, rt; 24 h, rt
1.2 Reagents: Lithium bromide Solvents: Dichloromethane ;  24 h, rt
Reference
Counterattack Mode Differential Acetylative Deprotection of Phenylmethyl Ethers: Applications to Solid Phase Organic Reactions
Chakraborti, Asit K.; et al, Journal of Organic Chemistry, 2009, 74(3), 1367-1370

Production Method 22

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: Acetonitrile
Reference
Efficient and selective conversion of trimethylsilyl and tetrahydropyranyl ethers to their corresponding acetates and benzoates catalyzed by bismuth(III) salts
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2002, 133(2), 189-193

Production Method 23

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate (reaction product with poly(vinylpyrrolidone)) Solvents: Acetonitrile ;  1 h, rt
Reference
Polyvinylpolypyrrolidone-bound boron trifluoride: A highly efficient catalyst for acylation of alcohols, phenols and trimethylsilyl ethers by acetic anhydride
Mokhtary, Masoud; et al, Comptes Rendus Chimie, 2012, 15(5), 389-393

Production Method 24

Reaction Conditions
1.1 Catalysts: Perchloric acid ,  Silica Solvents: Dichloromethane ;  10 h, rt
Reference
An atom-efficient and powerful method for direct esterification of silyl ethers catalyzed by HClO4-SiO2
Du, Ti-Jian; et al, Tetrahedron, 2011, 67(6), 1096-1101

Production Method 25

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Iridium trichloride Solvents: Acetonitrile ;  20 h, 5 atm, 180 °C
Reference
An efficient method to prepare aryl acetates by the carbonylation of aryl methyl ethers or phenols
Zhang, Dejin; et al, New Journal of Chemistry, 2021, 45(5), 2683-2687

Production Method 26

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Triphenylphosphine ;  2 - 3 min, rt
1.3 Catalysts: Triethylamine ;  6 h, rt
Reference
Novel acylation of alcohols, phenols and amines with diacetoxyiodobenzene in the presence of iodine and triphenylphosphine
Zhou, Qi-Zhong; et al, Youji Huaxue, 2008, 28(6), 1097-1101

4-Chlorophenyl acetate Raw materials

4-Chlorophenyl acetate Preparation Products

4-Chlorophenyl acetate Suppliers

Amadis Chemical Company Limited
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(CAS:876-27-7)4-Chlorophenyl acetate
Order Number:A862500
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:36
Price ($):354.0
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Additional information on 4-Chlorophenyl acetate

Comprehensive Guide to 4-Chlorophenyl acetate (CAS No. 876-27-7): Properties, Applications, and Industry Insights

4-Chlorophenyl acetate (CAS No. 876-27-7) is an organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and specialty chemicals. With the growing demand for chlorinated aromatic compounds, this ester derivative has gained significant attention due to its unique chemical properties and functional versatility. Researchers and industry professionals frequently search for terms like "4-Chlorophenyl acetate synthesis", "CAS 876-27-7 uses", and "safety data of 4-Chlorophenyl acetate", reflecting its relevance in modern chemical workflows.

The molecular structure of 4-Chlorophenyl acetate combines a phenyl ring with an acetate ester group, making it a valuable intermediate in organic synthesis. Its CAS No. 876-27-7 serves as a unique identifier in regulatory and commercial databases, ensuring precise identification in global supply chains. Recent trends highlight its role in green chemistry initiatives, where researchers explore eco-friendly synthesis routes to minimize environmental impact—a topic aligning with popular searches like "sustainable production of chlorinated aromatics".

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From a technical perspective, 4-Chlorophenyl acetate exhibits a melting point of 42-44°C and a boiling point of 245°C, properties often queried as "876-27-7 physical properties". Analytical methods such as GC-MS and HPLC are employed for purity assessment, reflecting laboratory professionals’ interest in "analytical standards for CAS 876-27-7". Storage recommendations typically emphasize cool, dry conditions to maintain stability—a detail frequently searched by logistics managers.

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In conclusion, 4-Chlorophenyl acetate (CAS No. 876-27-7) remains a cornerstone in fine chemical industries. Its alignment with green chemistry, pharmaceutical innovation, and agrochemical advancements ensures continued relevance. By addressing frequently searched topics—from synthesis to sustainability—this guide provides actionable insights for professionals navigating the evolving landscape of chlorinated aromatic compounds.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:876-27-7)4-Chlorophenyl acetate
A862500
Purity:99%
Quantity:100g
Price ($):354.0
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